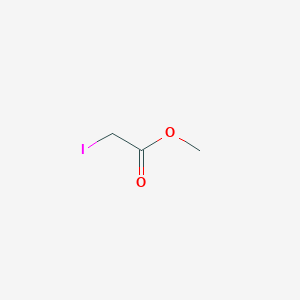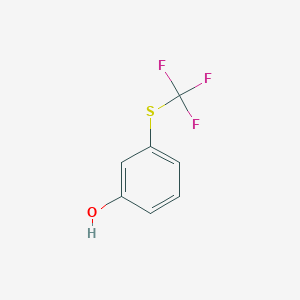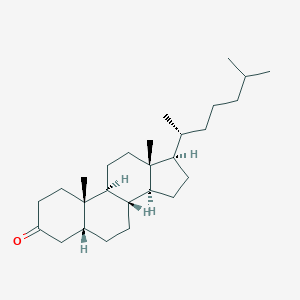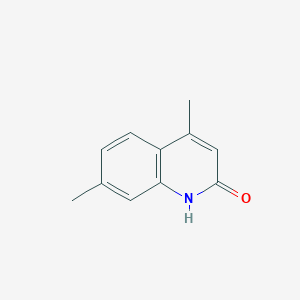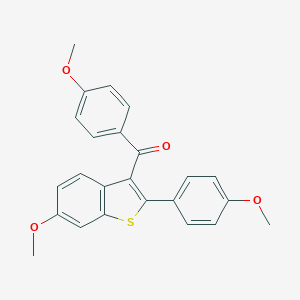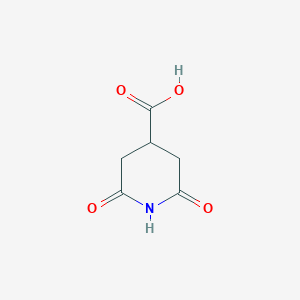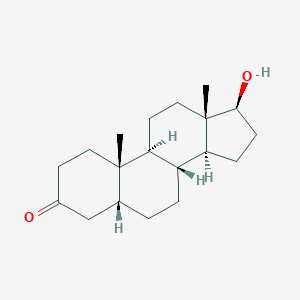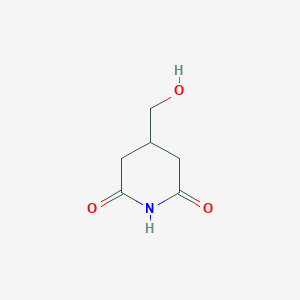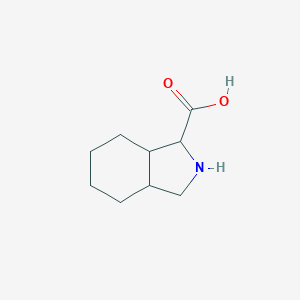
octahydro-1H-isoindole-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octahydro-1H-isoindole-1-carboxylic acid, also known as proline, is a non-essential amino acid that is widely distributed in nature. It is an important building block for proteins and is involved in various physiological processes. In recent years, there has been a growing interest in the synthesis, mechanism of action, and potential applications of proline in scientific research.
Mecanismo De Acción
The mechanism of action of octahydro-1H-isoindole-1-carboxylic acid is complex and multifaceted. It is involved in various physiological processes, including protein synthesis, collagen synthesis, and neurotransmitter synthesis. Proline has also been shown to modulate the activity of various enzymes, including prolyl hydroxylases, which are involved in the regulation of hypoxia-inducible factor (HIF) activity. HIF is a transcription factor that plays a key role in the response to hypoxia, or low oxygen levels.
Efectos Bioquímicos Y Fisiológicos
Proline has a number of biochemical and physiological effects. It is involved in the synthesis of collagen, which is important for the structure and function of connective tissue. Proline also plays a role in the synthesis of neurotransmitters, including dopamine and norepinephrine. In addition, octahydro-1H-isoindole-1-carboxylic acid has been shown to have antioxidant and anti-inflammatory properties, which may help to protect against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Proline has a number of advantages and limitations for use in lab experiments. One advantage is that it is a non-essential amino acid, which means that it is readily available and relatively inexpensive. Proline is also stable under a wide range of conditions, which makes it useful for a variety of experimental settings. However, one limitation of octahydro-1H-isoindole-1-carboxylic acid is that it can be difficult to work with due to its hydrophobic nature. In addition, octahydro-1H-isoindole-1-carboxylic acid can interfere with certain experimental techniques, such as NMR spectroscopy.
Direcciones Futuras
There are a number of future directions for research on octahydro-1H-isoindole-1-carboxylic acid. One area of interest is the role of octahydro-1H-isoindole-1-carboxylic acid in the regulation of HIF activity. HIF is a key regulator of the cellular response to hypoxia, and octahydro-1H-isoindole-1-carboxylic acid has been shown to modulate HIF activity through its effects on prolyl hydroxylases. Another area of interest is the potential use of octahydro-1H-isoindole-1-carboxylic acid as a biomarker for various diseases, including cancer and cardiovascular disease. Finally, there is interest in the development of new synthetic methods for octahydro-1H-isoindole-1-carboxylic acid that are more efficient and environmentally friendly.
Aplicaciones Científicas De Investigación
Proline has been extensively studied for its potential applications in scientific research. It has been shown to have antioxidant, anti-inflammatory, and immunomodulatory properties. Proline has also been investigated for its role in the synthesis of collagen, which is an important component of connective tissue. In addition, octahydro-1H-isoindole-1-carboxylic acid has been studied for its potential use as a biomarker for various diseases, including cancer and cardiovascular disease.
Propiedades
Número CAS |
118125-07-8 |
|---|---|
Nombre del producto |
octahydro-1H-isoindole-1-carboxylic acid |
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h6-8,10H,1-5H2,(H,11,12) |
Clave InChI |
WSMBEQKQQASPPL-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)CNC2C(=O)O |
SMILES canónico |
C1CCC2C(C1)CNC2C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

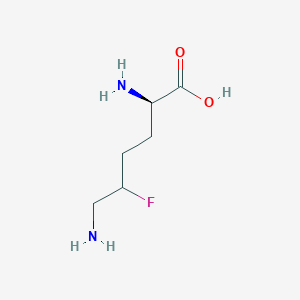
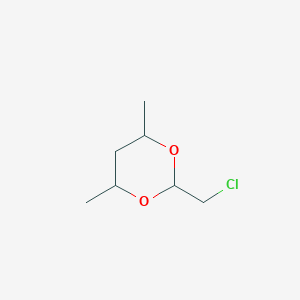
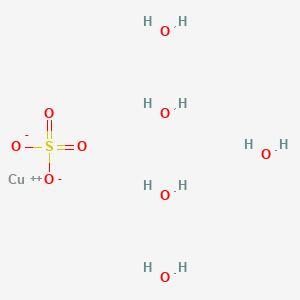
![1-[(4-Nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B52454.png)
